molecular formula C20H13FN2O3S2 B2646808 2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole CAS No. 1030103-00-4

2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole

Cat. No.: B2646808
CAS No.: 1030103-00-4
M. Wt: 412.45
InChI Key: IOGRMPFAOQDVRV-UHFFFAOYSA-N
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Description

2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole is a complex organic compound featuring a thiazole ring system. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole typically involves the formation of the thiazole ring through cyclization reactions. One common method includes the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of automated synthesis equipment and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-Dioxaindan-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its dual thiazole rings and the presence of both 1,3-dioxaindan and fluoro-methoxyphenyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3S2/c1-24-16-4-2-11(6-13(16)21)14-8-27-19(22-14)20-23-15(9-28-20)12-3-5-17-18(7-12)26-10-25-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGRMPFAOQDVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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